N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)15(20)19-16-18-11-5-4-10(17)8-14(11)23-16/h3-8H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLPGCJTONUUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Coupling with Dimethoxybenzamide: The synthesized 6-chloro-1,3-benzothiazole is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Materials Science: Explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The chloro-substituted benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The dimethoxybenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of various cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Trifluoro-Substituted Analogs
Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl) benzamides (e.g., compound 3 in Table 1 of ) are positional isomers of the target compound, differing in the substitution pattern of the benzamide ring. For instance, trifluoro groups at meta or para positions on the benzamide moiety were found to lack antifungal activity in prior studies, suggesting that electronic effects (e.g., electron-withdrawing groups) may reduce bioactivity in certain contexts .
Table 1: Comparison with Trifluoro-Substituted Analogs
Benzodithiazine Derivatives
Compounds such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () and 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () replace the benzothiazole core with a benzodithiazine ring. Key differences include:
- Sulfone groups (SO₂) : These enhance polarity and may improve solubility but reduce membrane permeability.
Thiazole- and Hydrazone-Containing Benzamides
N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide () and N-((Z)-1-(4-Chlorophenyl)-3-oxo-3-((E)-2-((E)-3-phenylallylidene)hydrazinyl)prop-1-en-2-yl)-3,4-dimethoxybenzamide () incorporate additional heterocycles (e.g., thiazole, oxadiazole) or extended conjugated systems. These modifications:
Dichloro-Substituted Benzothiazole Analogs
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide () differs by having two chlorine atoms on the benzothiazole ring. This modification:
- Increases molecular weight to 383.25 g/mol.
Table 2: Halogenation Effects on Properties
| Compound | Substituents on Benzothiazole | Molecular Weight (g/mol) | Lipinski Compliance | Reference |
|---|---|---|---|---|
| Target Compound | 6-Cl | 314.36 | Yes | |
| 4,5-Dichloro analog | 4-Cl, 5-Cl | 383.25 | Likely yes |
Key Research Findings and Implications
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its benzothiazole moiety, which is known for diverse biological activities. The synthesis typically involves the reaction of 6-chloro-2-aminobenzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature and purified through column chromatography.
Biological Activity Overview
This compound has been investigated for its anticancer and anti-inflammatory properties. The following sections summarize key findings from various studies.
Anticancer Activity
- Cell Proliferation Inhibition : Research has shown that this compound significantly inhibits the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay was employed to evaluate cell viability, revealing IC50 values that indicate potent activity at low concentrations .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells. Flow cytometry analyses have demonstrated increased apoptotic cell populations when treated with the compound, alongside alterations in cell cycle distribution .
- Cytokine Modulation : Studies indicate that this compound reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7), suggesting a dual role in modulating both cancer cell growth and inflammatory responses .
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through enzyme-linked immunosorbent assays (ELISA), which confirmed a significant reduction in pro-inflammatory cytokines following treatment. This positions the compound as a candidate for further development in therapies targeting inflammation-related diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | Assay Method | IC50 (μM) | Observations |
|---|---|---|---|---|
| Anticancer | A431 | MTT | 1.5 | Significant proliferation inhibition |
| Anticancer | A549 | MTT | 2.0 | Induces apoptosis |
| Anti-inflammatory | RAW264.7 | ELISA | - | Reduces IL-6 and TNF-α levels |
Case Studies
- Study on Dual Action : A recent study synthesized several benzothiazole derivatives, including this compound. The results highlighted its ability to inhibit cancer cell migration while promoting apoptosis through the inhibition of AKT and ERK signaling pathways .
- Neurotoxicity Assessment : In a broader assessment involving related benzothiazole compounds, neurotoxicity was evaluated using various models. Most derivatives exhibited low neurotoxic potential alongside significant anticonvulsant activity, indicating a favorable safety profile for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
